molecular formula C17H16FN5O3 B2742329 2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 897614-84-5

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2742329
CAS No.: 897614-84-5
M. Wt: 357.345
InChI Key: LKNDQUSQDMJNLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16FN5O3 and its molecular weight is 357.345. The purity is usually 95%.
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Scientific Research Applications

Radioligands for Imaging

Compounds such as N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its derivatives have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, including [(18)F]FMDAA1106 and [(18)F]FEDAA1106, have shown significant potential in ex vivo autoradiography for mapping PBR binding sites in rat brains, particularly in areas like the olfactory bulb, indicating their applicability in neuropharmacological research and potential in diagnostic imaging for neurological conditions (Zhang et al., 2003).

VEGF-A Inhibition for Antiproliferative Effects

A series of benzophenone-thiazole derivatives, functioning as VEGF-A inhibitors, highlights the potential of fluoro-phenoxy-acetamide compounds in cancer research. These compounds, particularly those with specific structural modifications, have demonstrated promising antiproliferative effects, underscoring their significance in the development of new anticancer agents and contributing to the broader understanding of VEGF-A's role in cancer progression (Prashanth et al., 2014).

Metabolism Studies

Research on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has provided insights into the metabolic pathways and potential toxicological implications of acetamide-based compounds. These studies contribute to the safety assessment and regulatory evaluation of such chemicals in agricultural practices, offering a foundation for further toxicological investigations (Coleman et al., 2000).

Novel Antipsychotic Agents

The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols from compounds structurally related to fluoro-phenoxy-acetamide highlights an innovative approach in the search for new antipsychotic medications. These studies underscore the therapeutic potential of such compounds, offering alternative mechanisms of action that differ from traditional dopamine receptor antagonists, and opening new avenues for psychiatric disorder treatments (Wise et al., 1987).

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3/c1-25-14-8-4-13(5-9-14)23-16(20-21-22-23)10-19-17(24)11-26-15-6-2-12(18)3-7-15/h2-9H,10-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNDQUSQDMJNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.